(2-Aminophenyl)(diphenyl)methanol
Overview
Description
(2-Aminophenyl)(diphenyl)methanol is an organic compound with the molecular formula C19H17NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a diphenylmethanol moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterase activity , suggesting that (2-Aminophenyl)(diphenyl)methanol might interact with similar targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
If it acts as a cholinesterase inhibitor like similar compounds, it could affect neurotransmission processes .
Result of Action
If it acts as a cholinesterase inhibitor, it could potentially alter neurotransmission and other related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(diphenyl)methanol typically involves the reaction of 2-aminophenylmagnesium bromide with benzophenone. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
- Preparation of 2-aminophenylmagnesium bromide by reacting 2-bromoaniline with magnesium in dry ether.
- Addition of the Grignard reagent to benzophenone, followed by hydrolysis to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2-Aminophenyl)(diphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)methanol: Lacks the diphenyl group, resulting in different chemical properties and reactivity.
(2-Nitrophenyl)(diphenyl)methanol: Contains a nitro group instead of an amino group, leading to different biological activities and applications.
Uniqueness
(2-Aminophenyl)(diphenyl)methanol is unique due to its combination of an amino group and a diphenylmethanol moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-aminophenyl)-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMIZPPNAOUDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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